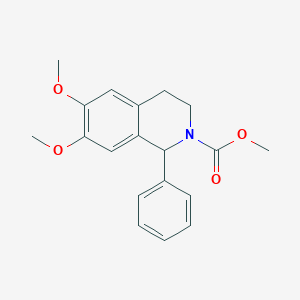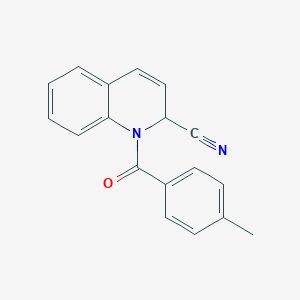
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. This compound belongs to the class of benzodioxole derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor site and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which in turn affects downstream signaling pathways and neurotransmitter release. The exact mechanism of action of this compound is still being investigated, but it is believed to involve a complex interplay of receptor-ligand interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific experimental conditions and model systems used. In general, it has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a reduction in serotonin-mediated effects. This has been associated with changes in mood, cognition, and perception, as well as alterations in neuronal activity and synaptic plasticity.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its availability and ease of synthesis. However, it also has some limitations, including its potential off-target effects and the need for careful dosing and experimental design to avoid confounding factors.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its potential applications in pharmacology and neuroscience. Some of these include:
- Further elucidation of the mechanism of action of this compound and its interactions with other receptors and signaling pathways.
- Investigation of the potential therapeutic applications of this compound for conditions such as schizophrenia, depression, and anxiety disorders.
- Development of novel compounds based on the structure of this compound with improved potency, selectivity, and pharmacokinetic properties.
- Exploration of the potential use of this compound as a research tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide involves several steps, starting with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. This synthesis method has been optimized for high yield and purity, making this compound a readily available compound for research purposes.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been extensively studied for its potential applications in pharmacology and neuroscience. One of the main areas of research has been its use as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in a range of physiological and behavioral processes, including mood regulation, perception, and cognition.
Properties
Molecular Formula |
C14H11Cl2NO4S |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-4-14(11(16)6-10)22(18,19)17-7-9-1-3-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
InChI Key |
UWVDCRMNXSWKCL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)

![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
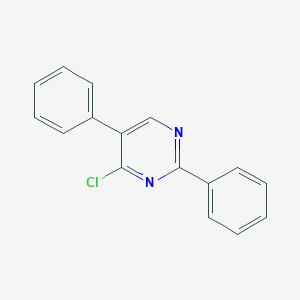
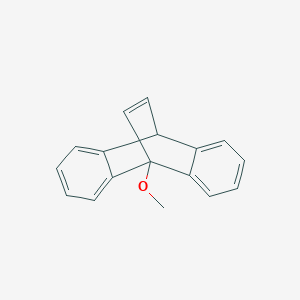
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
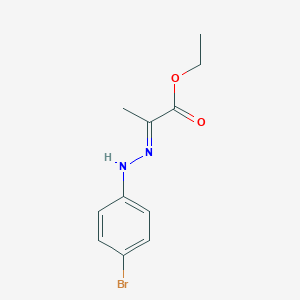
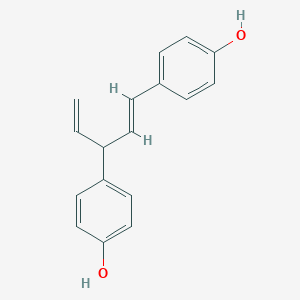
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

